![molecular formula C10H6F3N3O2 B2791836 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098138-93-1](/img/structure/B2791836.png)
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a trifluoromethoxy group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, have been synthesized electrochemically . Another compound, 1-trifluoromethoxy-4-(trifluoromethyl)benzene, was synthesized through lithiation .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s reactivity .Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve the formation of complexes with metal ions, which leads to changes in fluorescence properties. This compound has also been shown to react with hydrogen sulfide gas, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in vitro and in vivo, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde include its high sensitivity and selectivity for metal ions and hydrogen sulfide gas. Additionally, this compound is easy to synthesize and can be used in a variety of applications. The limitations of this compound include its limited solubility in water and its potential to form aggregates.
Future Directions
There are several future directions for the research on 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another potential direction is the synthesis of this compound derivatives with improved solubility and selectivity. Additionally, this compound could be used in the development of novel sensors for the detection of other gases, such as carbon monoxide and nitrogen dioxide.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool in the development of fluorescent probes and sensors. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde can be synthesized using different methods, including the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl glyoxylate, followed by the addition of sodium azide and acidic workup. Another method involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate, followed by the addition of sodium azide and acidic workup.
Scientific Research Applications
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been used in the development of fluorescent probes for the detection of metal ions, such as copper and zinc. This compound has also been used in the development of sensors for the detection of hydrogen sulfide gas. Additionally, this compound has been used in the synthesis of novel triazole-based compounds with potential anticancer activity.
Safety and Hazards
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)18-9-3-1-8(2-4-9)16-5-7(6-17)14-15-16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIWQTRZVIHVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)
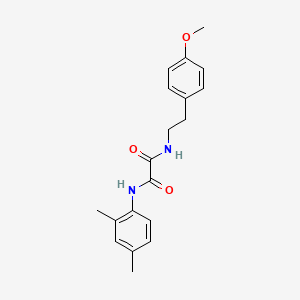
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
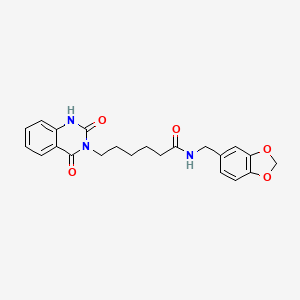
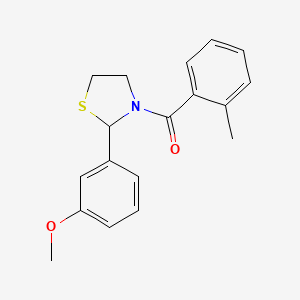
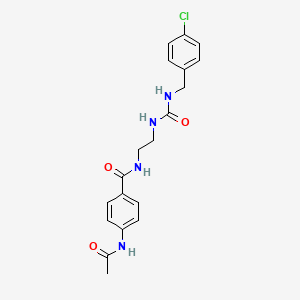

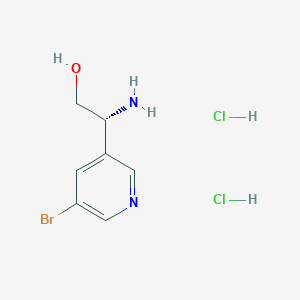
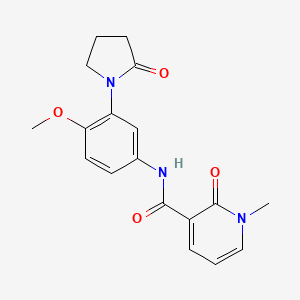


![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)